2-Hydrazinylphenol CAS number and properties
2-Hydrazinylphenol CAS number and properties
An In-depth Technical Guide to 2-Hydrazinylphenol
This guide provides a comprehensive overview of 2-hydrazinylphenol, a versatile organic compound with significant applications in research and drug development. It covers its chemical and physical properties, synthetic methodologies, key chemical reactions, and biological activities, with a focus on its role as a precursor for pharmacologically active molecules.
Chemical and Physical Properties
2-Hydrazinylphenol, and its more common hydrochloride salt, possess distinct chemical and physical characteristics. The hydrochloride form is often preferred for its stability.
| Property | Value | Citation(s) |
| CAS Number | 201684-14-2 (Free Base) | [1] |
| 23274-70-6 (Hydrochloride Salt) | [2][3] | |
| Molecular Formula | C₆H₈N₂O (Free Base) | [1] |
| C₆H₉ClN₂O (Hydrochloride Salt) | [3] | |
| Molecular Weight | 124.14 g/mol (Free Base) | [1] |
| 160.60 g/mol (Hydrochloride Salt) | [3] | |
| IUPAC Name | 2-hydrazinylphenol | [1] |
| 2-hydrazinylphenol;hydrochloride | [3] |
Computed Electronic Properties of the Hydrochloride Salt
Density functional theory (DFT) studies have provided insights into the electronic structure of 2-hydrazinylphenol hydrochloride, which is crucial for understanding its reactivity.
| Parameter | Value (eV) | Citation(s) |
| HOMO | -4.78 | [2] |
| LUMO | -0.32 | [2] |
| Energy Gap | 4.46 | [2] |
| Chemical Hardness | 2.23 | [2] |
Synthesis and Experimental Protocols
Several synthetic routes have been documented for the preparation of 2-hydrazinylphenol, typically resulting in its hydrochloride salt for improved stability and handling.
Protocol 2.1: Synthesis from N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid
A documented method involves the reaction of a hydrazine-sulfonic acid precursor with ethanol and hydrochloric acid.
Methodology:
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N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid is heated with ethanol.
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Anhydrous hydrochloric acid (HCl) is introduced to protonate the hydrazine group, facilitating the formation of the hydrochloride salt.
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The reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization.
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Upon completion, the product, 2-hydrazinylphenol hydrochloride, precipitates and is collected.[2]
Protocol 2.2: Synthesis via Reduction of 2-Diazoniumphenol Chloride
An alternative and often higher-yield method involves the diazotization of 2-aminophenol followed by reduction.
Methodology:
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Diazotization: 2-Aminophenol is dissolved in an acidic solution (HCl) and cooled to 0–5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the 2-diazoniumphenol chloride salt.[2]
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Reduction: The freshly prepared diazonium salt is then reduced using a mixture of sodium bisulfite and sodium sulfite (e.g., at a 3:1 molar ratio). The reaction is maintained at a pH of 5.8–6.1 and a temperature of 80–85°C for 60–90 minutes.[2]
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Precipitation: Concentrated HCl is added to the cooled reaction mixture to precipitate the final product, 2-hydrazinylphenol hydrochloride.[2]
Caption: Synthetic routes for 2-hydrazinylphenol hydrochloride.
Key Chemical Reactions: Hydrazone Formation
The hydrazine moiety in 2-hydrazinylphenol is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in organic synthesis and the development of bioactive compounds.[2][4]
Protocol 3.1: General Procedure for Hydrazone Synthesis
Methodology:
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2-Hydrazinylphenol (or its hydrochloride salt) is dissolved in a suitable solvent, such as ethanol or methanol.
-
An equimolar amount of the desired aldehyde or ketone is added to the solution.
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A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction, particularly the dehydration step.
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The mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
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The resulting hydrazone product often precipitates from the solution upon cooling or can be isolated by solvent evaporation and subsequent purification (e.g., recrystallization).
Caption: General workflow for hydrazone formation.
Biological Activity and Applications in Drug Development
2-Hydrazinylphenol serves as a scaffold for derivatives, particularly phenolic hydrazones, which exhibit a wide range of biological activities. These activities make them promising candidates for therapeutic development.
Antimicrobial and Anticancer Properties
Hydrazone derivatives are widely studied for their potential as antimicrobial and anticancer agents.[2][4][5] The presence of the azometine (-NHN=CH-) group is crucial for these activities.[5] They have shown efficacy against various pathogens and are being investigated as precursors for novel pharmaceuticals.[2]
Anti-inflammatory Activity via MIF Inhibition
A significant area of research involves phenolic hydrazones as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in the pathogenesis of sepsis and other inflammatory diseases.
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Mechanism of Action: Phenolic hydrazones can bind to the tautomerase active site of MIF. This inhibition blocks the biological activity of MIF, leading to a reduction in the inflammatory response.[6]
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Downstream Effects: By inhibiting MIF, these compounds can dose-dependently suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated by lipopolysaccharide (LPS).[6] This action has shown significant therapeutic potential in preclinical models of sepsis.[6]
Caption: Inhibition of MIF signaling by phenolic hydrazones.
Antioxidant Activity
2-Hydrazinylphenol and its derivatives have been noted for their antioxidant properties. They can act as free radical scavengers, which helps in reducing cellular oxidative stress.[2] This activity is a common feature of phenolic compounds and contributes to their overall therapeutic potential.
References
- 1. 201684-14-2|2-Hydrazineylphenol|BLD Pharm [bldpharm.com]
- 2. 2-Hydrazino-phenol; hydrochloride | 23274-70-6 | Benchchem [benchchem.com]
- 3. 2-Hydrazino-phenol; hydrochloride | C6H9ClN2O | CID 91618404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic Hydrazones are Potent Inhibitors of Macrophage Migration Inhibitory Factor Proinflammatory Activity and Survival Improving Agents in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
